
3-氨基-1-甲基-1H-吲唑-6-醇
概述
描述
3-amino-1-methyl-1H-indazol-6-ol is a heterocyclic compound with the molecular formula C8H9N3O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
科学研究应用
3-amino-1-methyl-1H-indazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . This modulation plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and sgk suggests that it may impact cell cycle regulation and apoptosis pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 16318 , which could influence its pharmacokinetic properties.
Result of Action
Indazole derivatives are known to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
生化分析
Biochemical Properties
3-amino-1-methyl-1H-indazol-6-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. For instance, 3-amino-1-methyl-1H-indazol-6-ol has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of 3-amino-1-methyl-1H-indazol-6-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, 3-amino-1-methyl-1H-indazol-6-ol has been found to induce apoptosis and inhibit cell proliferation by affecting the p53/MDM2 pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-amino-1-methyl-1H-indazol-6-ol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymatic activity, changes in protein conformation, and alterations in gene expression. For example, 3-amino-1-methyl-1H-indazol-6-ol has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .
Temporal Effects in Laboratory Settings
The temporal effects of 3-amino-1-methyl-1H-indazol-6-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to 3-amino-1-methyl-1H-indazol-6-ol can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 3-amino-1-methyl-1H-indazol-6-ol vary with different dosages. At low doses, the compound can have therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-amino-1-methyl-1H-indazol-6-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 3-amino-1-methyl-1H-indazol-6-ol can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3-amino-1-methyl-1H-indazol-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 3-amino-1-methyl-1H-indazol-6-ol can be transported into cells via organic cation transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-amino-1-methyl-1H-indazol-6-ol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, 3-amino-1-methyl-1H-indazol-6-ol can interact with DNA and transcription factors, influencing gene expression. In mitochondria, it can affect mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1H-indazol-6-ol typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine or its derivatives under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for 3-amino-1-methyl-1H-indazol-6-ol are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
化学反应分析
Types of Reactions
3-amino-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups .
相似化合物的比较
Similar Compounds
1H-indazole: The parent compound of the indazole family, lacking the amino and methyl groups.
3-amino-1H-indazole: Similar to 3-amino-1-methyl-1H-indazol-6-ol but without the methyl group.
1-methyl-1H-indazole: Lacks the amino group present in 3-amino-1-methyl-1H-indazol-6-ol.
Uniqueness
3-amino-1-methyl-1H-indazol-6-ol is unique due to the presence of both an amino group and a methyl group on the indazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives .
属性
IUPAC Name |
3-amino-1-methylindazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXFBNAYSZPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670622 | |
| Record name | 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031876-62-6 | |
| Record name | 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
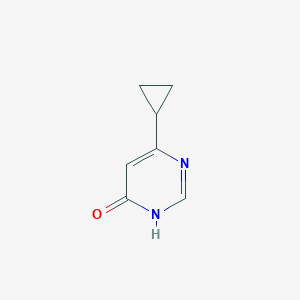
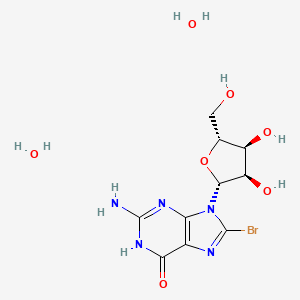
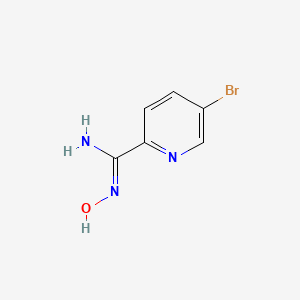
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)
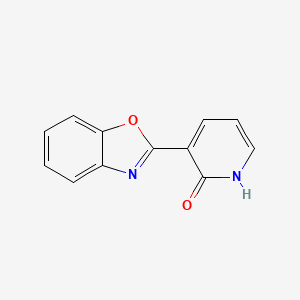
![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)
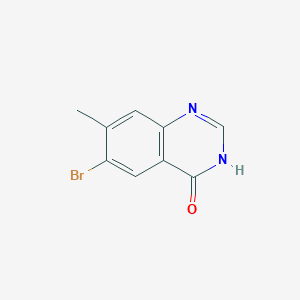
![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)
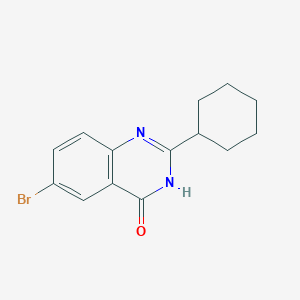
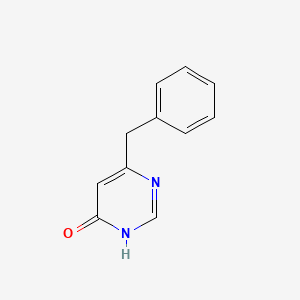
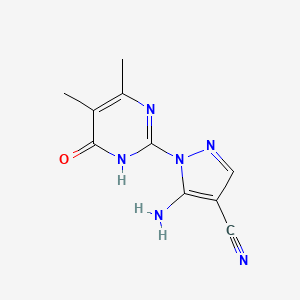
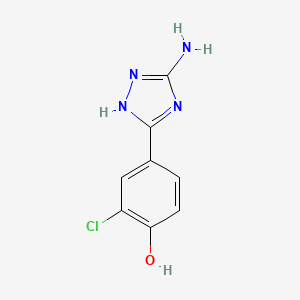
![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
